molecular formula C26H24N2O4S B11654694 Ethyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11654694
M. Wt: 460.5 g/mol
InChI Key: OTVDWZSPIQNDOX-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene rings. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of catalysts, solvents, and specific reaction conditions to achieve the desired product. Industrial production methods may utilize greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Chemical Reactions Analysis

ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Quinolines typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Quinoline-8-thiol: Used in the synthesis of metal complexes.

    2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Exhibits unique photophysical properties.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C26H24N2O4S/c1-5-32-26(30)23-15(2)16(3)33-25(23)28-24(29)20-14-22(17-9-8-10-18(13-17)31-4)27-21-12-7-6-11-19(20)21/h6-14H,5H2,1-4H3,(H,28,29)

InChI Key

OTVDWZSPIQNDOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

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